molecular formula C6H8N2O3 B189738 1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 50721-57-8

1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B189738
CAS RN: 50721-57-8
M. Wt: 156.14 g/mol
InChI Key: SGKUPLCQYHQBTN-UHFFFAOYSA-N
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Description

Pyrimidines are a class of organic compounds with a two-ring structure, consisting of a six-membered ring fused to a five-membered ring, with four nitrogen atoms spread across the two rings . They are a key component of many larger biomolecules, including the nucleic acids DNA and RNA.


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of primary amines with compounds like 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid . The specific synthesis pathway for “1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione” would depend on the exact structure of the compound.


Molecular Structure Analysis

As a pyrimidine derivative, “this compound” would likely have a bicyclic structure with two nitrogen atoms in each ring . The “1-ethyl” part of the name suggests that an ethyl group (a two-carbon chain) is attached to the first carbon of the pyrimidine ring.


Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary widely depending on the specific substituents attached to the ring. In general, these compounds can undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .

Scientific Research Applications

Synthesis and Chemical Applications

  • Derivative Synthesis : Derivatives of barbital, including 1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives, have been synthesized for various applications. One study achieved high yields of silicon-, germanium-, and tin-containing derivatives through specific chemical reactions. These derivatives were further reacted with different halides to obtain bisacylated pyrimidine derivatives, showcasing the compound's versatility in derivative synthesis (Gordetsov et al., 2005).
  • Photocatalytic Degradation : The compound has been used in photocatalytic degradation studies. For instance, a study on phenobarbital, a related compound, demonstrated its decomposition under UV/TiO(2) photocatalysis. The study identified the reactive oxidative species involved and proposed potential degradation pathways, suggesting the compound's utility in environmental remediation efforts (Cao et al., 2013).
  • Catalysis in Synthesis : The compound has been used as a catalyst or core component in various synthesis reactions. For example, succinimidinium hydrogensulfate was used as an efficient catalyst for synthesizing 5-arylidenepyrimidine-2,4,6(1H,3H,5H)-trione derivatives, indicating its role in facilitating complex chemical reactions (Goli-Jolodar et al., 2016).

Structural and Theoretical Studies

  • Crystal Structure and DFT Studies : The compound has been subject to various structural and theoretical studies. For instance, a study on 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione analyzed its crystal structure and performed Density Functional Theory (DFT) calculations to understand its properties and stability, illustrating the scientific interest in the detailed molecular structure of such compounds (Sharma et al., 2017).

Biological and Medicinal Applications

  • Potential Biological Activities : Some derivatives of pyrimidine-2,4,6-triones have been reported to possess significant biological activities, including anti-inflammatory and antiviral properties. Synthesis methods, such as ring-closing metathesis, have been developed for these biologically active compounds, highlighting the compound's potential in pharmaceutical applications (Kobyzhcha & Kashkovsky, 2020).

properties

IUPAC Name

1-ethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-8-5(10)3-4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKUPLCQYHQBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292708
Record name 1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50721-57-8
Record name NSC85000
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-ethylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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